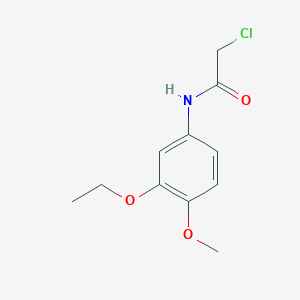![molecular formula C13H16N4O2 B7557995 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline, also known as NTMP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. NTMP is a member of the aniline family of compounds and is known for its unique chemical properties, which make it an ideal candidate for use in a variety of research applications. In
Mécanisme D'action
The mechanism of action of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme. The exact mechanism of this process is not yet fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound is cytotoxic to certain cancer cell lines, making it a potential candidate for the development of cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline in lab experiments is its unique chemical properties, which make it an ideal candidate for a variety of research applications. However, the compound can be difficult to synthesize and purify, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline. One area of research is the development of new drugs based on the compound's inhibitory effects on enzyme activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis and purification of this compound can be optimized to improve its use in a variety of research applications.
Conclusion:
In conclusion, this compound is a compound with unique chemical properties that make it an ideal candidate for use in scientific research. The compound has been shown to have potential applications in the development of new drugs and the study of enzyme kinetics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of scientific research.
Méthodes De Synthèse
The synthesis of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the reaction of 4-nitroaniline with 1,3,5-trimethylpyrazole in the presence of a catalyst. The reaction takes place under reflux conditions and results in the formation of this compound as a yellow crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has been used in a variety of scientific research applications, including the development of new drugs and the study of enzyme kinetics. The compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been used in the study of enzyme kinetics, allowing researchers to better understand the mechanisms of action of various enzymes.
Propriétés
IUPAC Name |
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-13(10(2)16(3)15-9)8-14-11-4-6-12(7-5-11)17(18)19/h4-7,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKWDIIZCQKOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)

![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)